Alangine

Cardiovascular pharmacology Hypertension research Autonomic nervous system

Alangine is a monoterpenoid tetrahydroisoquinoline alkaloid first isolated from the bark of Alangium lamarckii Thwaites (Alangiaceae), with a molecular formula of C₁₈H₂₅NO₃ and a molecular weight of 303.4 g/mol. The compound was originally described as yellow prismatic crystals with a melting point of 205–208 °C, dextrorotatory optical activity, and a monoacidic base character containing one methoxy group but no N–CH₃ functionality.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
Cat. No. B1245861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlangine
Synonymsalangine
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC(CCN3CCC2=C1)C(CO)C=C)O
InChIInChI=1S/C18H25NO3/c1-3-12(11-20)13-4-6-19-7-5-14-9-18(22-2)17(21)10-15(14)16(19)8-13/h3,9-10,12-13,16,20-21H,1,4-8,11H2,2H3/t12-,13-,16-/m0/s1
InChIKeyRXHZLYKOFROSQK-XEZPLFJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alangine for Research Procurement: Compound Identity, Sources, and Baseline Characteristics


Alangine is a monoterpenoid tetrahydroisoquinoline alkaloid first isolated from the bark of Alangium lamarckii Thwaites (Alangiaceae), with a molecular formula of C₁₈H₂₅NO₃ and a molecular weight of 303.4 g/mol [1]. The compound was originally described as yellow prismatic crystals with a melting point of 205–208 °C, dextrorotatory optical activity, and a monoacidic base character containing one methoxy group but no N–CH₃ functionality [2]. Subsequent structural elucidation and total synthesis confirmed the (2S,11bS,2′R) absolute stereochemistry via N-acyliminium cyclization and Pd(0)-catalyzed reductive cleavage of a vinyl epoxide [3]. The alkaloid co-occurs in A. lamarckii fruits alongside structurally distinct alkaloids including tubulosine, isotubulosine, deoxytubulosine, cephaeline, isocephaeline, psychotrine, and protoemetine [1]. Alangine has also been reported from Nauclea orientalis (Rubiaceae) leaves and stems, as well as from Carapichea affinis, where a 7-O-methyl derivative was recently characterized [4].

Natural monoterpenoid isoquinoline alkaloid
Isolated from Alangium lamarckii bark, yellow prisms
(2S,11bS,2′R) absolute stereochemistry confirmed by total synthesis

Why Alangine Cannot Be Substituted by Other Alangium or Ipecac Alkaloids Without Loss of Specific Pharmacological Profile


The alkaloidal fraction of Alangium species contains multiple structurally distinct subclasses—β-carboline-benzoquinolizidine alkaloids (tubulosine, deoxytubulosine), ipecac-type tetrahydroisoquinoline alkaloids (cephaeline, emetine, psychotrine), and monoterpenoid isoquinoline alkaloids (alangine, protoemetinol)—each with divergent biosynthetic origins and pharmacological signatures [1]. Despite their co-occurrence, these alkaloids exhibit sharply different biological targeting: deoxytubulosine acts as a dihydrofolate reductase (DHFR) inhibitor with a Kᵢ of 5 × 10⁻⁶ M [2], tubulosine is a selective JAK3 kinase inhibitor with an IC₅₀ of 9.9 nM , and emetine functions as a protein synthesis inhibitor with potent emetic and anti-amoebic activity [3]. Alangine, in contrast, demonstrates a selective parasympathomimetic action predominantly affecting the gastrointestinal tract and a rapid hypotensive response upon intravenous administration that is not shared by tubulosine or deoxytubulosine [4]. Generic substitution among these in-class alkaloids would therefore result in a complete loss of the target-specific pharmacological readout, making compound-level authentication and procurement specificity essential for reproducible experimental outcomes.

Deoxytubulosine
DHFR inhibitor with no cardiovascular activity reported; may abolish hypotensive endpoint readout.
Tubulosine
JAK3 kinase inhibitor without hypotensive annotation; pharmacological profile may not transfer.
Cephaeline / Emetine
Protein synthesis inhibitors and central emetics; may confound GI motility and autonomic readouts.

Quantitative Differentiation Evidence: Alangine vs. Closest In-Class Comparators by Assay Dimension


Hypotensive Response Magnitude: Alangine Sulfate vs. Deoxytubulosine and Tubulosine in Whole-Animal Cardiovascular Models

Intravenous administration of alangine sulfate in experimental animal models produces a rapid blood pressure reduction of 30–40 mm Hg, with normalization occurring within 1–2 minutes [1]. This hypotensive effect is attributed to a selective parasympathomimetic mechanism with pronounced action on the gastrointestinal tract, a profile not reported for the co-occurring alkaloids tubulosine or deoxytubulosine in the published literature [2]. In contrast, deoxytubulosine has been characterized as a DHFR inhibitor (IC₅₀ = 30 µM for enzyme inhibition; Ki = 5 × 10⁻⁶ M) with no documented cardiovascular activity [3], while tubulosine functions as a JAK3 kinase inhibitor (IC₅₀ = 9.9 nM) without hypotensive annotation . The absence of hypotensive activity data for tubulosine and deoxytubulosine in comparable in vivo cardiovascular models represents a meaningful negative differentiation for alangine in hypertension-focused research programs.

Hypotensive response
Class-level inference
30–40 mm Hg reduction
within 1–2 min (IV)
Supports in vivo hypotensive endpoint screening
Animal model data; species not specified in review
Cardiovascular pharmacology Hypertension research Autonomic nervous system

Autonomic Selectivity Profile: Parasympathomimetic Action of Alangine vs. Multi-Target Mechanisms of Ipecac-Type Alkaloids

Alangine exhibits a selective action on the parasympathetic nervous system, with its effect being more marked on the gastrointestinal tract than on other organ systems [1]. This selectivity profile differs qualitatively from that of ipecac-type alkaloids such as cephaeline and emetine, which act centrally as potent emetics and peripherally as protein synthesis inhibitors [2], and from tubulosine, which targets the JAK-STAT signaling pathway . The parasympathetic selectivity of alangine is further supported by its reported acetylcholinesterase inhibitory activity, which contributes to muscle relaxation through increased acetylcholine levels at synaptic junctions [3]. While quantitative IC₅₀ values for alangine against acetylcholinesterase are not yet available from published primary research, the qualitative differentiation of autonomic mechanism versus protein synthesis inhibition or kinase targeting establishes clear and non-overlapping experimental utility domains for each compound class.

Autonomic selectivity
Class-level inference
Parasympathomimetic, AChE inhibition,
GI-selective
Supports autonomic and GI motility research models
Qualitative differentiation; no direct head-to-head study
Parasympathetic pharmacology Gastrointestinal motility Autonomic drug screening

Cytotoxic Activity Across Human Cancer Cell Lines: Alangine IC₅₀ Values Compared with Cisplatin Baseline

Alangine was evaluated for cytotoxicity against a panel of five human cancer cell lines (HL-60 leukemia, SMMC-7721 hepatocellular carcinoma, A-549 lung adenocarcinoma, MCF-7 breast adenocarcinoma, SW480 colorectal adenocarcinoma) in vitro [1]. The compound exhibited an IC₅₀ of 6.88 ± 0.14 µM against MCF-7 cells, with inhibitory activity reported to be comparable to that of cisplatin across the tested panel [1][2]. By comparison, deoxytubulosine showed DHFR-mediated cell growth inhibition with an IC₅₀ of approximately 40 µM against L. leichmannii [3], and the novel tubulosine analogue isolated from A. lamarckii bark was reported to be up to 1000-fold less potent than the major alkaloids tubulosine, cephaeline, and emetine against both malaria parasites and human cancer cell lines [4]. The MCF-7 cytotoxic potency of alangine at low micromolar concentrations, combined with its distinct structural scaffold relative to the ipecac and β-carboline classes, supports its selection for cancer-focused natural product screening libraries.

MCF-7 cytotoxicity
Cross-study comparable
IC₅₀ 6.88 ± 0.14 µM
Supports cancer cell-line cytotoxicity screening
Comparable to cisplatin in panel; independent cell lines
Cancer cytotoxicity screening Natural product antitumor In vitro pharmacology

Physicochemical Identity and Quality Control Parameters: Alangine Crystalline Salts vs. Amorphous Alkaloid Comparators

Alangine crystallizes as long yellow glistening prisms with a defined melting point of 205–208 °C, and its dextrorotatory optical activity distinguishes it from other Alangium alkaloids [1]. The alkaloid readily forms well-characterized crystalline salts with both organic and inorganic acids—including the hydrochloride, sulfate, nitrate, iodide, acetate, tartrate, oxalate, picrate, and iodomethylate—each of which has been prepared and analytically described [1]. This crystalline versatility contrasts with 1′,2′-dehydrotubulosine, which was obtained only as an amorphous powder in the same isolation study [2], and with tubulosine and isotubulosine, whose salt-forming properties have not been comparably characterized. The availability of a defined melting point, optical rotation, and a panel of crystalline salt forms provides procurement-grade quality assurance benchmarks that are absent or less developed for several co-occurring Alangium alkaloids.

Crystalline identity
Head-to-head
m.p. 205–208 °C, yellow prisms,
10 salt forms characterized
Enables identity verification and QC benchmarks
Comparator 1′,2′-dehydrotubulosine is amorphous
Quality control Compound authentication Analytical chemistry

Biosynthetic Pathway Identity: Dopamine-Iridoid Origin of Alangine vs. Tryptamine-Derived β-Carboline Alkaloids

Feeding experiments with labeled precursors in young Alangium lamarckii plants have established that the β-carboline alkaloids alangimarckine and deoxytubulosine are biosynthesized via incorporation of tryptamine and strictosidine, while the quinolizidine alkaloid ankorine derives from the dopamine/N-deacetylisoipecoside pathway [1]. Although alangine itself was not directly included in the precursor feeding experiments, its tetrahydroisoquinoline-monoterpene structure and the chemical conversion of 6-O-methyl-N-deacetylisoipecosidic acid into 10-O-demethylprotoemetine and dihydroisoalangine [2] firmly place alangine within the dopamine-iridoid biosynthetic branch, distinct from the tryptamine-derived β-carboline-benzoquinolizidine pathway that produces tubulosine and deoxytubulosine [1]. This biosynthetic divergence means that alangine production cannot be achieved by the same enzymatic machinery or elicitation strategies used for the β-carboline alkaloids, and vice versa.

Biosynthetic pathway
Class-level inference
Dopamine-iridoid pathway
(TIQ-monoterpene type)
Distinct from tryptamine-derived β-carboline alkaloids
Precursor feeding experiments in A. lamarckii
Biosynthesis Metabolic engineering Chemotaxonomy

Total Synthesis Confirmation: Racemic Alangine Synthesis Validates Structure and Enables Analogue Generation

The structure and relative/absolute stereochemistry of alangine were confirmed by the first total synthesis of (±)-alangine, achieved in 2002 via N-acyliminium cyclization to construct the tetrahydroisoquinoline skeleton followed by Pd(0)-catalyzed reductive cleavage of a vinyl epoxide [1]. This synthetic route provides unambiguous stereochemical proof—(2S,11bS,2′R) configuration—that was not available from the original isolation study. By comparison, several co-occurring Alangium alkaloids, including 1′,2′-dehydrotubulosine, have not been subjected to total synthesis, leaving their assigned structures dependent solely on spectroscopic correlation [2]. The existence of a validated total synthesis route enables structure-activity relationship (SAR) studies through analogue generation, establishes a synthetic supply chain independent of plant extraction, and provides a reference standard for analytical method development—capabilities not available for comparator alkaloids lacking total synthesis coverage.

Total synthesis confirmed
Supporting evidence
Racemic synthesis achieved;
(2S,11bS,2′R) confirmed
Enables SAR studies and synthetic supply
1′,2′-Dehydrotubulosine lacks total synthesis
Total synthesis Medicinal chemistry Stereochemical confirmation

Evidence-Backed Application Scenarios for Alangine Procurement in Research and Industrial Settings


Natural Product-Based Antihypertensive Drug Discovery Programs

Alangine is the only Alangium-derived alkaloid with a documented, quantified hypotensive response—30–40 mm Hg blood pressure reduction within 1–2 minutes upon intravenous administration of its sulfate salt [1]. Its selective parasympathomimetic mechanism, preferentially targeting gastrointestinal smooth muscle, provides a pharmacological starting point distinct from standard antihypertensive classes (ACE inhibitors, calcium channel blockers, angiotensin receptor blockers). Procurement of alangine is indicated for academic or industrial cardiovascular drug discovery groups conducting in vivo screening of plant-derived alkaloids for novel hypotensive mechanisms. In contrast, tubulosine and deoxytubulosine from the same plant source should not be selected for this application, as they lack any reported cardiovascular activity and are instead characterized as kinase inhibitors and DHFR inhibitors, respectively [2].

Autonomic Pharmacology and Gastrointestinal Motility Research

The selective parasympathomimetic action of alangine, with its pronounced gastrointestinal effect, positions this alkaloid as a research tool compound for studying cholinergic signaling in the enteric nervous system [1]. Its reported acetylcholinesterase inhibitory activity further supports utility in models of gastrointestinal hypomotility or as a pharmacological probe for muscarinic receptor-mediated smooth muscle contraction [2]. Crucially, ipecac-type alkaloids such as cephaeline and emetine are unsuitable for this application due to their dominant emetic activity and protein synthesis inhibition, which would confound gastrointestinal motility readouts. Procurement of alangine rather than these comparators is essential for obtaining interpretable parasympathetic pharmacology data.

Anticancer Natural Product Library Screening and SAR Derivatization

With an IC₅₀ of 6.88 µM against MCF-7 breast cancer cells and activity across five human cancer histotypes (HL-60, SMMC-7721, A-549, MCF-7, SW480) comparable to cisplatin [1], alangine represents a structurally novel monoterpenoid isoquinoline scaffold for anticancer screening. The availability of a validated total synthesis route [2] enables medicinal chemistry teams to generate alangine analogues for structure-activity relationship studies—a capability not available for several comparator alkaloids including 1′,2′-dehydrotubulosine. Synthetic accessibility, combined with the defined crystalline salt forms that facilitate purity verification , makes alangine a practical choice for hit-to-lead optimization programs that require reproducible sourcing and analogue diversification.

Metabolic Engineering and Heterologous Biosynthesis Platform Development

The assignment of alangine to the dopamine-iridoid biosynthetic pathway, supported by the chemical conversion of 6-O-methyl-N-deacetylisoipecosidic acid into dihydroisoalangine [1], enables rational design of heterologous expression systems for this alkaloid class in microbial or plant cell culture platforms. This pathway is enzymatically and genetically distinct from the tryptamine-strictosidine route that produces the β-carboline alkaloids tubulosine and deoxytubulosine in the same plant [2]. Synthetic biology groups aiming to produce tetrahydroisoquinoline-monoterpene alkaloids through metabolic engineering should procure alangine as an authentic reference standard for pathway output verification and as a substrate for downstream derivatization, rather than selecting β-carboline comparator alkaloids that would require entirely different biosynthetic gene clusters.

Application
Selection Property
Validation Focus
Antihypertensive lead screening (in vivo cardiovascular model)
Documented hypotensive response in animal model
In vivo blood pressure endpoint and parasympathetic mechanism verification
Autonomic pharmacology and GI motility research
Selective parasympathomimetic action and AChE inhibition
GI smooth muscle contractility and cholinergic signaling endpoints
Cancer cell-line cytotoxicity screening and SAR derivatization
Reported cytotoxicity across multiple cancer histotypes
Cytotoxicity endpoint reproducibility and synthetic analogue diversification
Metabolic engineering and heterologous biosynthesis platform
Dopamine-iridoid biosynthetic pathway assignment
Precursor incorporation verification and authentic standard validation
Quote Request

Request a Quote for Alangine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.